molecular formula C29H50O2 B584293 (S,S,R)-alpha-Tocopherol CAS No. 79434-82-5

(S,S,R)-alpha-Tocopherol

Cat. No. B584293
CAS RN: 79434-82-5
M. Wt: 430.717
InChI Key: GVJHHUAWPYXKBD-BXOOBUKZSA-N
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Description

Alpha-Tocopherol is the most biologically active form of Vitamin E, a fat-soluble vitamin that acts as a powerful antioxidant. It’s found in a variety of foods, including vegetable oils, nuts, and green leafy vegetables .


Synthesis Analysis

The synthesis of alpha-Tocopherol typically involves a condensation reaction of trimethylhydroquinone and isophytol in the presence of a catalyst .


Molecular Structure Analysis

Alpha-Tocopherol has a complex molecular structure with a chromanol ring and a phytyl side chain. The chromanol ring is responsible for its antioxidant properties .


Chemical Reactions Analysis

As an antioxidant, alpha-Tocopherol reacts with free radicals, neutralizing them and preventing oxidative damage to cells .


Physical And Chemical Properties Analysis

Alpha-Tocopherol is a fat-soluble compound, meaning it dissolves in fats and oils but not in water. It’s stable under heat but can be destroyed by exposure to air or light .

Scientific Research Applications

Unique Features and Health Implications

  • gamma-Tocopherol , often overshadowed by alpha-tocopherol, has unique properties distinguishing it from alpha-tocopherol, including being a more effective trap for lipophilic electrophiles. It and its metabolite gamma-CEHC, unlike alpha-tocopherol, possess anti-inflammatory properties and have been associated with reduced incidence of cardiovascular disease and prostate cancer (Jiang et al., 2001).

Anticancer Activities

  • Tocopherols, including delta-tocopherol, gamma-tocopherol , and the natural tocopherol mixture rich in gamma-tocopherol, have shown stronger anticancer activities in experimental studies compared to alpha-tocopherol, emphasizing the need for detailed investigation into the cancer-preventive activities of different forms of tocopherols (Das Gupta & Suh, 2016).

Bioavailability and Health Outcomes

  • Studies comparing naturally sourced RRR alpha-tocopherol and synthetic all-racemic alpha-tocopherol indicate no firm conclusions about their relative effects on health outcomes can be made, highlighting the complexity of alpha-tocopherol's role in human health and the necessity for further research (Ranard & Erdman, 2018).

Anti-inflammatory Properties

  • Both alpha-tocopherol and gamma-tocopherol exhibit anti-inflammatory activity, with supplementation of mixed (gamma-tocopherol enriched) tocopherols showing more potency than alpha-tocopherol alone. This information may help understand the mixed outcomes of large-scale interventional chronic disease prevention trials with alpha-tocopherol (Reiter, Jiang, & Christen, 2007).

Role in Neurodegenerative Disorders

  • While alpha-tocopherol is traditionally considered for its effects on cognitive impairment, gamma-tocopherol may be more effective in scavenging free radicals and nitrogen oxygen species involved in neurodegenerative disorders. The reduction of serum gamma-tocopherol by alpha-tocopherol supplements might account for the null effects observed in some studies concerning alpha-tocopherol supplementation in neurodegenerative disorders (Usoro & Mousa, 2010).

Future Directions

Research is ongoing into the potential benefits of alpha-Tocopherol beyond its role as an antioxidant. Some studies suggest it may have a role in immune function, gene expression, and other cellular processes .

properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-BXOOBUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S,R)-alpha-Tocopherol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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